

EFTUD2: A Core Spliceosomal Component Orchestrating the Innate Immune Response

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Compound of Interest

Compound Name: EFTUD2

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Executive Summary: The innate immune system represents the host's initial defense against pathogens, relying on the rapid detection of conserved molecular patterns to initiate a protective response. Recent evidence has unveiled an intricate layer of regulation at the level of RNA processing, highlighting the spliceosome as a critical modulator of immunity. This whitepaper focuses on the Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**), a core component of the U5 small nuclear ribonucleoprotein (snRNP) complex. Initially known for its fundamental role in pre-messenger RNA (pre-mRNA) splicing, **EFTUD2** has emerged as a pivotal regulator of the innate immune response. It governs antiviral immunity and inflammatory signaling by ensuring the correct maturation of mRNAs for key immune sensors and adaptors, including RIG-I, MDA5, and MyD88. This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways, experimental methodologies, and quantitative data related to **EFTUD2**'s function in innate immunity, positioning it as a potential target for novel therapeutic strategies.

Introduction: The Intersection of RNA Splicing and Innate Immunity

The innate immune response is triggered by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which recognize pathogen-associated molecular patterns (PAMPs).[1] This recognition activates downstream signaling cascades,

leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which collectively establish an antiviral state and orchestrate a broader immune defense.[1]

The machinery responsible for processing pre-mRNA into mature mRNA is the spliceosome, a large and dynamic molecular complex.[2][3] **EFTUD2**, a spliceosomal GTPase, is an essential protein within the U5 snRNP particle of this complex.[4] Its primary function is to facilitate the catalytic steps of splicing and the disassembly of the post-splicing complex.[5] Beyond this canonical role, studies have demonstrated that **EFTUD2** is a critical regulatory node in innate immunity. It acts not as an interferon-inducible gene itself, but as an IFN effector gene that fine-tunes the expression of other crucial immune factors.[1][6] Viruses such as Hepatitis C Virus (HCV) have been shown to suppress **EFTUD2** expression, suggesting a viral evasion strategy to dismantle the host's antiviral defenses.[5][7][8]

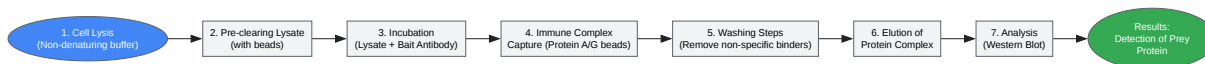
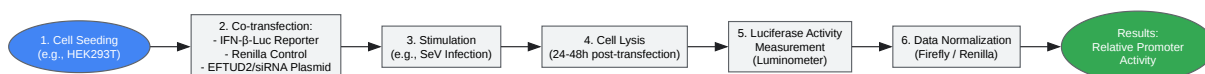
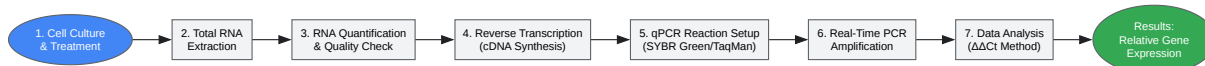
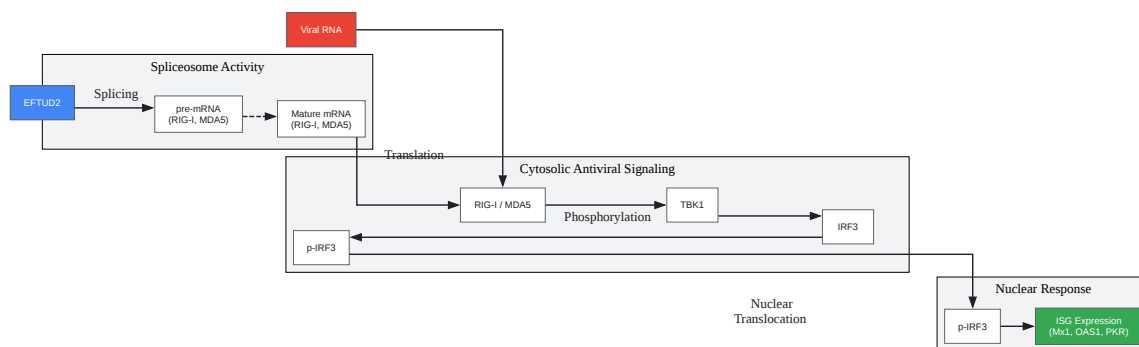
Core Signaling Pathways Regulated by EFTUD2

EFTUD2 exerts its influence over the innate immune system primarily through its indispensable role in the splicing of pre-mRNAs for key signaling molecules. This regulation spans multiple canonical innate immunity pathways.

RLR-Mediated Antiviral Signaling

The RLR pathway is central to detecting cytosolic viral RNA and initiating a potent type I IFN response. **EFTUD2** is a master regulator of this pathway's foundational sensors.

Mechanism of Action: **EFTUD2** directly controls the expression levels of the viral RNA sensors RIG-I and MDA5.[1] By mediating the splicing of their respective pre-mRNAs, **EFTUD2** ensures the production of mature, functional transcripts.[1][5] Silencing **EFTUD2** leads to a reduction in mature RIG-I and MDA5 mRNA without affecting their pre-mRNA levels.[1] Consequently, the downstream signaling cascade, which involves the activation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), is impaired, leading to diminished production of IFN-stimulated genes (ISGs).[1][5][7] This antiviral activity is independent of the classical IFN-induced JAK-STAT signaling pathway.[8]



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